molecular formula C19H15ClN2O2 B5696742 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline

1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline

Cat. No. B5696742
M. Wt: 338.8 g/mol
InChI Key: YAQOJQMJIBNWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline involves the inhibition of various enzymes and proteins. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, the compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation and inhibit the growth of fungi. In addition, the compound has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has been shown to have potent anticancer, anti-inflammatory, and antifungal properties. However, the compound also has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, the compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline. One direction is to further explore the compound's potential applications in drug discovery and development. Specifically, the compound could be studied for its potential use in treating other diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to further explore the compound's mechanism of action and its effects on various enzymes and proteins. Finally, the compound could be further studied in animal models and eventually in humans to establish its safety and efficacy.

Synthesis Methods

1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with 5-methylisoxazole-3-carboxylic acid, followed by cyclization with indoline-2,3-dione. Another method involves the reaction of 2-chlorobenzaldehyde with 5-methylisoxazole-3-carboxylic acid hydrazide, followed by cyclization with indoline-2,3-dione. Both methods have been successfully used to synthesize the compound.

Scientific Research Applications

1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline has been studied extensively for its potential applications in drug discovery and development. The compound has been shown to have anticancer, anti-inflammatory, and antifungal properties. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c1-12-17(18(21-24-12)14-7-3-4-8-15(14)20)19(23)22-11-10-13-6-2-5-9-16(13)22/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQOJQMJIBNWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl](2,3-dihydro-1H-indol-1-yl)methanone

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